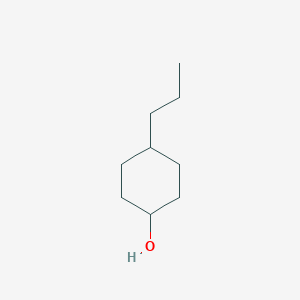
4-Propylcyclohexanol
Cat. No. B1272916
Key on ui cas rn:
77866-58-1
M. Wt: 142.24 g/mol
InChI Key: YVPZFPKENDZQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04211666
Procedure details


In addition, the 4-propylcyclohexanone employed as a raw material in this preparation example was prepared as follows: A commercial p-n-propylphenol was hydrogenated in the presence of ethanol, sodium ethoxide and Raney nickel catalyst, under a hydrogen pressure of 100 atm, at 150° C. to form 4-n-propylcyclohexanol, which was then oxidized with Jones reagent (CrO3 /H2SO4 /H2O) in acetone to obtain 4-n-propylcyclohexanone having a b.p. of 110°~113° C./26 mm Hg.

[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1)[CH2:2][CH3:3].C(C1C=CC(O)=CC=1)CC.[O-]CC.[Na+]>[Ni].C(O)C>[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7]([OH:10])[CH2:6][CH2:5]1)[CH2:2][CH3:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)C1CCC(CC1)=O
|
Step Two
[Compound]
|
Name
|
raw material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)C1=CC=C(C=C1)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C1CCC(CC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
